GSK2200150A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

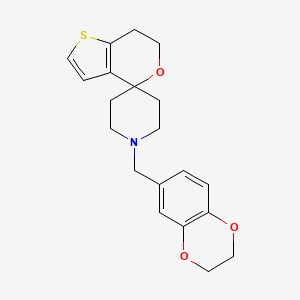

GSK2200150A is a novel anti-tuberculosis agent identified through high-throughput screening (HTS). It exhibits strong antimycobacterial properties against the virulent Mycobacterium tuberculosis strain H37Rv, with a minimal inhibitory concentration (MIC) of 0.38 μM . This compound contains a spirocycle core, which is a unique structural feature contributing to its biological activity .

Mechanism of Action

Target of Action

GSK2200150A is an anti-tuberculosis (TB) agent identified by a high-throughput screening (HTS) campaign . The primary target of this compound is the virulent strain of Mycobacterium tuberculosis (H37Rv) .

Mode of Action

It is known that this compound interacts with its target, the h37rv strain ofMycobacterium tuberculosis, inhibiting its growth . The compound’s interaction with its target results in significant antimycobacterial activity .

Biochemical Pathways

It is known that the compound has a significant impact on the growth ofMycobacterium tuberculosis . The downstream effects of this interaction likely involve disruption of essential biological processes within the bacteria, leading to its inhibited growth .

Pharmacokinetics

The compound’s strong antimycobacterial activity suggests that it may have favorable bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of the growth of the H37Rv strain of Mycobacterium tuberculosis . This leads to a significant reduction in the bacteria’s ability to proliferate, thereby exerting its anti-tuberculosis effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with it or its target. Additionally, the stability of this compound may be influenced by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

GSK2200150A interacts with the biochemical processes of the Mycobacterium tuberculosisIts effectiveness against the H37Rv strain of Mycobacterium tuberculosis suggests that it interacts with key biomolecules in the pathogen’s metabolic processes .

Cellular Effects

The cellular effects of this compound are primarily observed in its action against Mycobacterium tuberculosis. It is known to inhibit the growth of the H37Rv strain

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of GSK2200150A involves several steps, starting with the preparation of the spirocycle core. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the spirocycle and subsequent functionalization to achieve the desired biological activity . Industrial production methods are not publicly available, but the compound is typically prepared in research laboratories for experimental purposes .

Chemical Reactions Analysis

GSK2200150A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the spirocycle core.

Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s biological activity

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

GSK2200150A has several scientific research applications, including:

Chemistry: Used as a model compound to study spirocycle chemistry and its reactivity.

Biology: Investigated for its antimycobacterial properties and potential as a therapeutic agent against tuberculosis.

Medicine: Explored for its potential use in developing new anti-tuberculosis drugs.

Industry: Utilized in the development of new antimicrobial agents and as a reference compound in high-throughput screening assays .

Comparison with Similar Compounds

GSK2200150A is unique due to its spirocycle core, which distinguishes it from other anti-tuberculosis agents. Similar compounds include:

Isoniazid: A well-known anti-tuberculosis drug with a different mechanism of action.

Rifampicin: Another anti-tuberculosis agent that targets bacterial RNA synthesis.

Ethambutol: Inhibits cell wall synthesis in Mycobacterium tuberculosis

This compound’s uniqueness lies in its novel structure and mechanism, making it a valuable addition to the arsenal of anti-tuberculosis agents .

Biological Activity

GSK2200150A is a compound identified through high-throughput screening (HTS) aimed at discovering new anti-tuberculosis (TB) agents. This spiro compound has emerged as a promising candidate due to its potent biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

This compound primarily targets the mycobacterial cell wall synthesis, specifically inhibiting the MmpL3 protein, which is crucial for transporting mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to compromised cell integrity and eventual bacterial death.

- MmpL3 Inhibition : MmpL3 is a flippase involved in the transport of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis. Inhibition of MmpL3 by this compound results in decreased synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, leading to accumulation of TMM and impaired cell wall formation .

Efficacy

The biological activity of this compound has been quantitatively assessed through various studies, highlighting its effectiveness against Mtb.

- Minimum Inhibitory Concentration (MIC) : this compound demonstrates a remarkable MIC value of 0.38 µM, indicating strong anti-TB activity compared to other compounds in its class .

Table 1: Comparative MIC Values of Anti-TB Compounds

| Compound | MIC (µM) |

|---|---|

| This compound | 0.38 |

| Isoniazid | 0.1 |

| SQ109 | 0.5 |

| BM212 | 1.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the spiro structure can significantly influence the potency of this compound. The presence of specific functional groups enhances its binding affinity to MmpL3.

- Optimal Structural Features : The spiro framework appears to be critical for maintaining biological activity, with certain substitutions improving efficacy while others diminish it. For instance, variations in the substituents on the spiro scaffold have been systematically explored to optimize potency against Mtb .

Case Studies

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:

- In Vitro Studies : In laboratory settings, this compound was tested against various strains of Mtb, demonstrating consistent bactericidal effects across multidrug-resistant strains.

- In Vivo Efficacy : Animal models have shown that treatment with this compound leads to significant reductions in bacterial load in infected tissues, supporting its potential use as a therapeutic agent .

Properties

IUPAC Name |

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPMBWORFWNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.